methyl 4-fluoro-3-hydroxybutanoate
Description
Methyl 4-fluoro-3-hydroxybutanoate (MFHB) is a fluorinated ester derivative of 3-hydroxybutanoic acid, characterized by a hydroxyl group at the C3 position and a fluorine atom at C4. Its molecular formula is C₅H₉FO₃, with a molecular weight of 136.12 g/mol. The fluorine atom enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents .
Properties
CAS No. |
352-76-1 |
|---|---|
Molecular Formula |
C5H9FO3 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of 4-fluoro-3-oxobutanoate using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction step introduces the hydroxyl group at the third position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its high selectivity and environmentally friendly nature. Enzymes such as alcohol dehydrogenases or ketoreductases can be used to catalyze the reduction of 4-fluoro-3-oxobutanoate to the desired product under mild conditions, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-fluoro-3-oxobutanoate.
Reduction: 4-fluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is used in the study of enzyme-catalyzed reactions, especially those involving alcohol dehydrogenases and ketoreductases.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the hydroxyl group at the third position can form hydrogen bonds with active site residues, facilitating the catalytic process. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Methyl Esters
Structural Features
The following table compares MFHB with structurally related methyl esters from the provided evidence:




Key Observations :
- Chain Length: MFHB has a short 4-carbon chain, contrasting with long-chain fatty acid esters (e.g., methyl palmitate) or diterpenoid esters (e.g., sandaracopimaric acid methyl ester).
- Fluorination : Unlike most natural methyl esters, MFHB’s fluorine substitution is rare in plant-derived compounds but common in synthetic medicinal chemistry to modulate bioactivity .
- Hydroxyl Group : The β-hydroxy ester motif in MFHB is analogous to methyl shikimate but lacks the cyclic structure and carboxyl group.
Analytical Characterization
Spectroscopy :
- MFHB : Expected IR peaks for -OH (~3200 cm⁻¹), ester C=O (~1740 cm⁻¹), and C-F (~1100 cm⁻¹). ¹H NMR would show hydroxyl protons (δ 1.5–2.5 ppm) and fluorine-coupled splitting .
- Methyl Shikimate : Distinct ¹H NMR signals for cyclic protons and hydroxyl groups .
- Fatty Acid Esters : GC-MS traces (e.g., methyl palmitate) show fragmentation patterns indicative of long alkyl chains .
- Chromatography: MFHB’s polarity (due to -OH and -F) would result in shorter retention times in GC compared to non-polar esters like methyl palmitate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




